2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
Description
The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a synthetic heterocyclic molecule featuring a pyran-4-one core. Key structural elements include:
- Pyran-4-one backbone: A six-membered oxygen-containing ring with a ketone group at position 2.
- Substituents:
- At position 2: A methyl group linked to a piperazine ring substituted with a 4-methoxyphenyl group.
- At position 5: A (2-methylphenyl)methoxy group.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-5-3-4-6-20(19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFFVKNBKNNGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate pharmacokinetic properties, which can enhance the compound’s efficacy and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyranone structure can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Quinoline-Based Piperazine Derivatives ()
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) and N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6) share the following similarities with the target compound:
- Piperazine moiety : Both feature a piperazine ring substituted with a 4-methoxyphenyl group.
- Aromatic substituents : Electron-donating groups (e.g., methoxy) modulate solubility and receptor interactions.
Differences :
- Core structure: Quinoline (a bicyclic nitrogen-containing ring) vs. pyran-4-one (monocyclic oxygen-containing ring).
- Functional groups: C6 and D6 have quinoline-4-carbonyl and benzamide groups, while the target compound has a pyranone core with a (2-methylphenyl)methoxy substituent.
Data Table 1: Structural Comparison with Quinoline Derivatives
Epimidin ()
Epimidin (4-methoxyphenyl-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one) is an anticonvulsant candidate.
Similarities :
- Piperazine substituent : Both compounds incorporate a 4-methoxyphenylpiperazine group.
Differences :
- Core structure : Pyrazolo[3,4-d]pyrimidin-4-one (tricyclic nitrogen-rich ring) vs. pyran-4-one.
- Functional groups : Epimidin has a ketone-linked ethyl chain, while the target compound has a direct methyl-piperazine linkage.
Simpler Pyran-4-one Derivatives ()
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (T3D3769) shares the pyran-4-one core but lacks complex substituents.
Comparison :
- Core similarity: Both have the pyranone backbone.
- Substituent divergence : The target compound’s piperazine and aryl methoxy groups contrast with T3D3769’s hydroxyl and hydroxymethyl groups.
Functional Implication : The hydroxyl groups in T3D3769 increase polarity, whereas the target compound’s aryl and piperazine substituents likely enhance lipophilicity and receptor binding .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic molecule with significant potential in pharmacology, particularly in the treatment of various neurological and psychiatric disorders. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.44 g/mol
- Structural Features : The compound features a pyranone core linked to a piperazine moiety and methoxy-substituted phenyl groups, which may contribute to its biological activity.
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. In vitro studies demonstrated that related compounds can enhance serotonin signaling, suggesting a potential mechanism for antidepressant activity .
2. Antipsychotic Effects
The presence of piperazine in the structure suggests potential antipsychotic properties. Compounds that target dopamine receptors, particularly D2 and D3 subtypes, are known to alleviate symptoms of schizophrenia. Studies have shown that piperazine derivatives can act as dopamine receptor antagonists, which may help in managing psychotic disorders .
3. Neuroprotective Properties
Preliminary studies indicate that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. The methoxy groups present in the structure could enhance antioxidant activity, which is beneficial in neurodegenerative conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps including the formation of the pyranone ring and the introduction of the piperazine moiety. The structure-activity relationship suggests that modifications on the phenyl rings can significantly influence biological activity.
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Methoxy Group | Addition | Increases lipophilicity and receptor affinity |
| Piperazine Linkage | Alteration | Modulates binding affinity to neurotransmitter receptors |
Case Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, a series of piperazine derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated that compounds structurally similar to this compound exhibited significant reductions in depressive-like behavior, correlating with increased serotonin levels in the brain .
Case Study 2: Neuroprotection Against Oxidative Stress
A study conducted by researchers at King Saud University assessed the neuroprotective properties of various piperazine derivatives. The findings revealed that compounds with methoxy substitutions provided significant protection against oxidative stress-induced apoptosis in neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
